molecular formula C10H13Br B14580832 1-Bromo-4-methylnona-2,5-diyne CAS No. 61626-22-0

1-Bromo-4-methylnona-2,5-diyne

Cat. No.: B14580832
CAS No.: 61626-22-0
M. Wt: 213.11 g/mol
InChI Key: QEOHNUBTWMIRLT-UHFFFAOYSA-N
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Description

1-Bromo-4-methylnona-2,5-diyne is an organic compound with the molecular formula C₁₀H₁₃Br It is a brominated alkyne, characterized by the presence of a bromine atom and two triple bonds in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methylnona-2,5-diyne can be synthesized through several methods. One common approach involves the bromination of 4-methylnona-2,5-diyne. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methylnona-2,5-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br₂): Used for bromination reactions.

    Hydrogen Halides (HCl, HBr): Used for addition reactions.

    Oxidizing Agents (e.g., KMnO₄): Used for oxidation reactions.

    Reducing Agents (e.g., LiAlH₄): Used for reduction reactions.

Major Products Formed

Scientific Research Applications

1-Bromo-4-methylnona-2,5-diyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methylnona-2,5-diyne involves its reactivity with various molecular targets. The bromine atom and triple bonds in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-hexylbenzene: Another brominated compound with different structural features.

    2,5-Nonadiyne: A similar alkyne without the bromine atom.

Uniqueness

1-Bromo-4-methylnona-2,5-diyne is unique due to the presence of both a bromine atom and two triple bonds in its structure.

Properties

CAS No.

61626-22-0

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-bromo-4-methylnona-2,5-diyne

InChI

InChI=1S/C10H13Br/c1-3-4-5-7-10(2)8-6-9-11/h10H,3-4,9H2,1-2H3

InChI Key

QEOHNUBTWMIRLT-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(C)C#CCBr

Origin of Product

United States

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